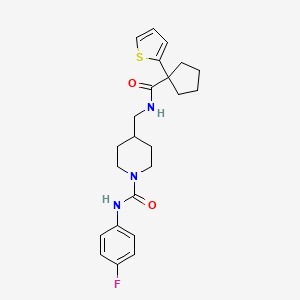![molecular formula C18H24N2O4 B2947467 Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate CAS No. 2361586-58-3](/img/structure/B2947467.png)
Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. It is a derivative of butanoic acid and contains an amide and an ester functional group.
Wirkmechanismus
The mechanism of action of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of tumor growth and viral replication. It may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Tert-butyl (this compound)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the human immunodeficiency virus (HIV), and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been shown to modulate the activity of enzymes such as proteases and kinases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate. Further studies are needed to fully understand its mechanism of action and to optimize its use as a drug candidate. It may also be used as a tool for the study of protein-protein interactions and as a substrate for enzymatic reactions. Additionally, its potential applications in biotechnology, such as the development of biosensors and biocatalysts, should be explored.
Synthesemethoden
The synthesis of tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate involves the reaction of tert-butyl (this compound)-2-amino-3-oxobutanoate with 4-(prop-2-enoylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation and an esterification reaction, resulting in the formation of tert-butyl (this compound)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. It has also been used as a tool to study protein-protein interactions and as a substrate for enzymatic reactions.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-14(17(23)24-18(3,4)5)20-16(22)12-8-10-13(11-9-12)19-15(21)7-2/h7-11,14H,2,6H2,1,3-5H3,(H,19,21)(H,20,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYSXWXZUWACFO-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)


![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)
